

Using 6-Chloro-4-methylpyridazin-3-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603

[Get Quote](#)

Application Notes & Protocols

Topic: Strategic Use of **6-Chloro-4-methylpyridazin-3-amine** in the Synthesis of Kinase Inhibitors

Introduction: The Pyridazine Scaffold as a Privileged Hinge-Binder

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of modern drug discovery. The pyridazine nucleus is recognized as a "privileged scaffold" due to its intrinsic ability to modulate physicochemical properties and improve the ADME/toxicity profile of drug candidates.^[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, enabling potent and specific interactions with the highly conserved hinge region of the ATP-binding pocket in numerous kinases.^[2]

This guide focuses on the strategic application of **6-Chloro-4-methylpyridazin-3-amine**, a highly versatile and functionalized starting material for the synthesis of next-generation kinase inhibitors. The molecule possesses two key reactive handles:

- A C6-Chloro Group: An ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents to build out the core inhibitor structure.

- A C3-Amino Group: A nucleophilic center that can be further derivatized or serve as a critical hydrogen bond donor for kinase hinge binding.

This combination makes it an exemplary building block for targeting key oncogenic kinases, such as c-Met, where pyridazine-based compounds have shown significant promise.[3][4]

These notes provide detailed, field-proven protocols for the two most critical transformations involving this reagent: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reagent Profile and Safety

Physicochemical Properties

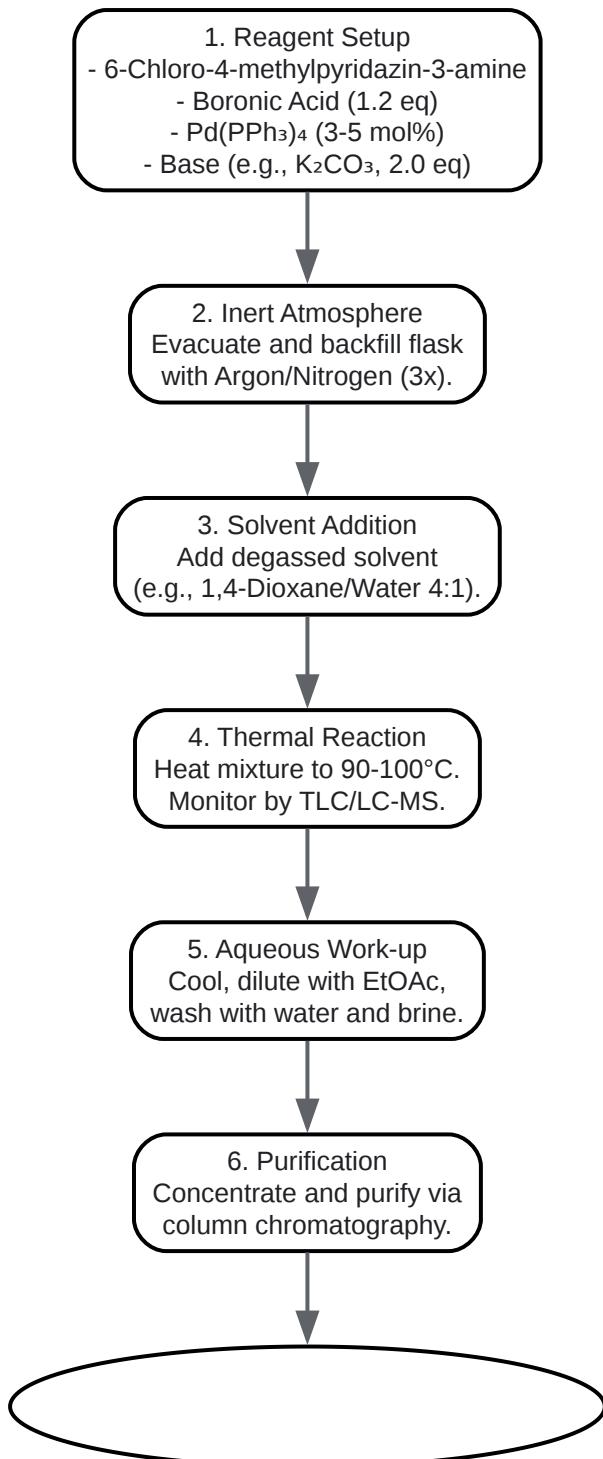
Property	Value	Source
IUPAC Name	6-chloro-4-methylpyridazin-3-amine	[5]
CAS Number	64068-00-4	[5][6]
Molecular Formula	C ₅ H ₆ CIN ₃	[5]
Molecular Weight	143.57 g/mol	[5]
Appearance	White to off-white crystalline powder	[7]
Storage	Keep in a dark place, inert atmosphere, 2-8°C	

Safety and Handling

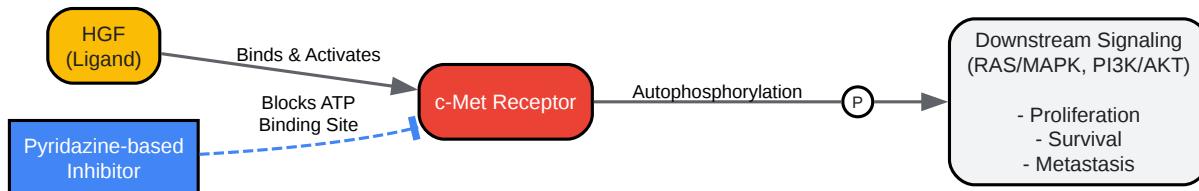
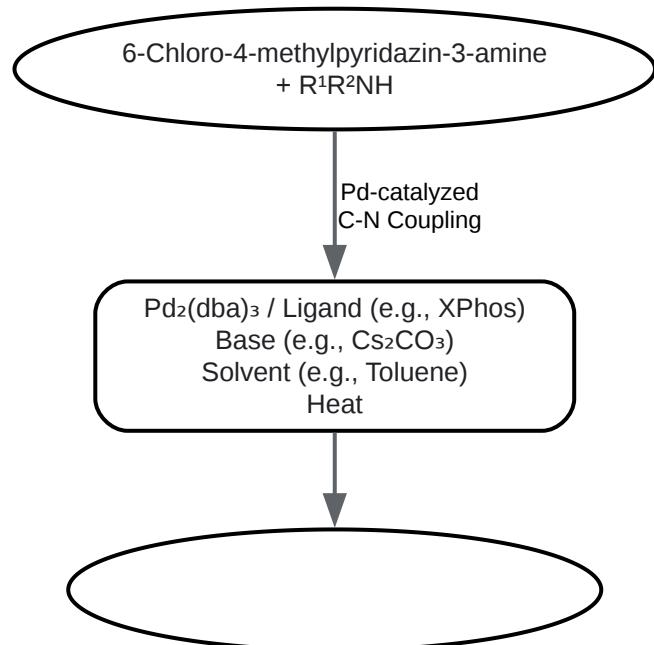
6-Chloro-4-methylpyridazin-3-amine is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood by trained personnel.[7]

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use a respirator if handling outside of a fume hood.[7]

- Handling: Avoid creating dust. Ensure proper ventilation. Keep away from oxidizing agents.
[\[7\]](#)


Core Synthetic Strategy I: Suzuki-Miyaura C-C Bond Formation

Principle and Mechanistic Insight



The Suzuki-Miyaura coupling is the cornerstone reaction for elaborating the 6-chloro-4-methylpyridazine scaffold. It facilitates the formation of a carbon-carbon bond between the electron-deficient C6 position of the pyridazine and a variety of aryl or heteroaryl boronic acids. This is the most common method for installing moieties that will occupy the solvent-exposed region of the kinase ATP pocket.

The choice of a robust palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, is critical.[\[8\]](#) The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the final C-C bond and regenerate the active palladium(0) catalyst.[\[9\]](#)

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination Transformation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. 6-Chloro-4-methylpyridazin-3-amine | C5H6CIN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Using 6-Chloro-4-methylpyridazin-3-amine in kinase inhibitor synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024603#using-6-chloro-4-methylpyridazin-3-amine-in-kinase-inhibitor-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com